Eupachlorin

Description

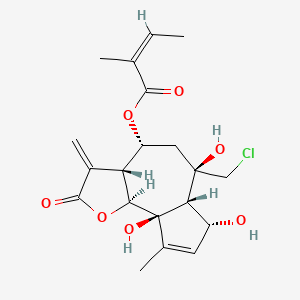

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25ClO7 |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

[(3aR,4R,6R,6aR,7R,9aS,9bS)-6-(chloromethyl)-6,7,9a-trihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H25ClO7/c1-5-9(2)17(23)27-13-7-19(25,8-21)15-12(22)6-10(3)20(15,26)16-14(13)11(4)18(24)28-16/h5-6,12-16,22,25-26H,4,7-8H2,1-3H3/b9-5-/t12-,13-,14-,15+,16+,19+,20-/m1/s1 |

InChI Key |

VCAKAFVZYNRGKS-WBNZXOOCSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(C2C(C=C(C2(C3C1C(=C)C(=O)O3)O)C)O)(CCl)O |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@]2([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C)O)(CCl)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2C(C=C(C2(C3C1C(=C)C(=O)O3)O)C)O)(CCl)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Eupachlorin

Botanical Sources: Eupatorium rotundifolium and Related Species

Eupachlorin is a sesquiterpene lactone found primarily within the plant species Eupatorium rotundifolium. wikipedia.orgdtu.dksci-hub.se This herbaceous perennial, commonly known as the round-leaved thoroughwort, is native to eastern and central North America. wikipedia.org It belongs to the Asteraceae family, a large and diverse family of flowering plants. wikipedia.org While E. rotundifolium is the most cited source, other species within the Eupatorium genus have also been investigated for similar compounds. tandfonline.comsemanticscholar.org

Eupatorium rotundifolium itself is a variable species, with several recognized varieties, including E. rotundifolium var. ovatum, E. rotundifolium var. rotundifolium, and E. rotundifolium var. scabridum. wikipedia.org The plant can also hybridize with other Eupatorium species, leading to further chemical diversity. wikipedia.org Research has confirmed the presence of this compound and its acetate (B1210297) form, this compound acetate, in E. rotundifolium. wikipedia.orgdntb.gov.ua

Table 1: Botanical Sources of this compound and Related Compounds

| Species | Compound(s) Isolated | Family |

| Eupatorium rotundifolium | This compound, this compound acetate, Euparotin acetate | Asteraceae |

| Eupatorium species (unspecified) | Eupachloroxin, Eupachifolin-D | Asteraceae |

This table summarizes the primary botanical source of this compound and related compounds as identified in the provided search results.

Extraction and Purification Strategies for this compound from Plant Materials

The initial step in isolating this compound from its botanical sources involves extraction from the plant material. This process is designed to separate the desired compound from the complex mixture of other phytochemicals present in the plant.

A common approach begins with the extraction of the plant material using an organic solvent. sci-hub.se The choice of solvent is critical to ensure efficient extraction of the target compound. Following the initial extraction, a series of purification steps are employed to remove impurities. These often involve solvent-solvent partitioning to separate compounds based on their differential solubility in immiscible liquids.

Further purification is typically achieved through various forms of chromatography. dtu.dkpageplace.de The crude extract is subjected to these techniques to progressively isolate this compound from other co-extracted substances.

Chromatographic Techniques in this compound Isolation

Chromatography is an indispensable tool for the isolation and purification of natural products like this compound. ijpsjournal.com This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chromtech.com

Several chromatographic methods are utilized in the purification of this compound:

Column Chromatography: This is a fundamental technique where the stationary phase is packed into a column. chromtech.com The crude extract is loaded onto the column, and a solvent (the mobile phase) is passed through, allowing for the separation of compounds based on their affinity for the stationary phase. chromtech.com For the isolation of chlorine-containing substances like this compound, column chromatography on Sephadex LH-20 has been utilized. dtu.dk

Thin-Layer Chromatography (TLC): TLC is often used for the preliminary analysis of extracts and to monitor the progress of purification. pageplace.de It involves a thin layer of stationary phase coated onto a flat plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient form of column chromatography that uses high pressure to force the solvent through columns containing smaller particles of stationary phase. ijpsjournal.com This results in higher resolution and faster separation times. The use of C18 columns in HPLC or medium-pressure liquid chromatography (MPLC) is specifically mentioned for the isolation of this compound acetate, a closely related compound.

The combination of these chromatographic techniques allows for the successful isolation of pure this compound from the complex extracts of Eupatorium rotundifolium.

Table 2: Chromatographic Techniques in this compound Isolation

| Technique | Principle | Application in this compound Isolation |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Initial purification of crude extracts. dtu.dk |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily for analysis and monitoring. pageplace.de | Monitoring the purification process. dtu.dk |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to pass the mobile phase through a packed column. ijpsjournal.com | Final purification to obtain high-purity this compound. |

This interactive table outlines the key chromatographic techniques employed in the isolation of this compound.

Structural Elucidation of Eupachlorin and Its Stereochemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in deciphering the molecular structure of Eupachlorin. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, chemists were able to map the proton and carbon framework of the molecule.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and spatial relationship of neighboring protons. For a molecule like this compound, the spectrum would display distinct signals for olefinic, methine, methylene, and methyl protons.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon atoms and their chemical nature (e.g., C=O, C-O, C=C, CH, CH₂, CH₃). libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would have been used to differentiate between methyl, methylene, and methine carbons. mdpi.com Advanced 2D NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would have been instrumental in establishing the connectivity between protons and carbons, allowing for the complete assembly of the guaianolide skeleton.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Guaianolide Scaffolds Note: The following table provides typical chemical shift ranges for key functional groups found in guaianolide lactones like this compound, as specific spectral data for the parent compound is not detailed in the provided sources. Values are influenced by the specific substitution and stereochemistry of the molecule. sigmaaldrich.comoregonstate.eduwisc.edupitt.edu

| Atom/Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Lactone Carbonyl (C=O) | --- | 170-180 |

| Exocyclic Methylene (=CH₂) | 5.5 - 6.3 (2H, d) | 120-125 |

| C=C (olefinic) | 135-145 | |

| Carbons bearing oxygen (C-O) | 3.5 - 5.5 | 60-90 |

| Methine protons (CH) | 1.5 - 3.0 | 30-60 |

| Methyl protons (CH₃) | 0.8 - 1.5 | 15-25 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would have been employed to obtain a precise mass measurement of the molecular ion. This accuracy is critical for determining the exact elemental composition, which was crucial in identifying this compound as one of the first reported chlorine-containing sesquiterpenes. researchgate.net

The fragmentation of the molecular ion upon ionization provides a unique fingerprint that helps to confirm the structure. wikipedia.org In the mass spectrum of a guaianolide like this compound or its derivatives, characteristic fragmentation pathways would include:

Loss of a water molecule (H₂O) from a hydroxyl group.

Loss of an acetyl group or acetic acid from an acetate (B1210297) ester, such as in the related this compound acetate. dtu.dk

Cleavage of the lactone ring.

Retro-Diels-Alder reactions in the seven-membered ring.

Analysis of these fragment ions allows chemists to piece together the structural components of the parent molecule. hidenanalytical.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule. lehigh.edumrclab.com

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of bonds within a molecule. drawellanalytical.com Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification. For this compound, the IR spectrum would confirm the presence of key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. mrclab.com The α,β-unsaturated γ-lactone and other chromophores in the this compound structure would give rise to specific absorption maxima (λmax) in the UV spectrum.

Table 2: Expected Spectroscopic Data from IR and UV-Vis for this compound Based on characteristic functional group absorption ranges. researchgate.net

| Spectroscopy | Functional Group | Characteristic Absorption |

| IR | Hydroxyl (-OH) | Broad band, ~3500-3200 cm⁻¹ |

| IR | γ-Lactone Carbonyl (C=O) | Strong, sharp band, ~1780-1760 cm⁻¹ |

| IR | Epoxide (C-O-C) | ~1250 cm⁻¹ and ~950-810 cm⁻¹ |

| IR | Carbon-Carbon double bond (C=C) | ~1680-1640 cm⁻¹ |

| UV-Vis | α,β-Unsaturated γ-lactone | ~210-220 nm |

Elucidation of Relative and Absolute Stereochemistry of the Guaianolide Scaffold

Determining the three-dimensional structure, or stereochemistry, of a complex molecule like this compound is a significant challenge. The guaianolide scaffold contains multiple chiral centers, and establishing both their relative and absolute configuration is essential for a complete structural description.

The stereochemistry of this compound and seven other related sesquiterpene lactones was determined by chemically correlating them to euparotin, a co-isolated compound. researchgate.net The absolute structure of euparotin was definitively established through single-crystal X-ray diffraction analysis of its bromoacetate (B1195939) derivative. researchgate.net X-ray crystallography is a powerful technique that maps the electron density of a crystallized molecule, providing an unambiguous determination of its 3D structure and absolute configuration. researchgate.net The presence of a heavy atom like bromine enhances the anomalous dispersion effect, which is used to confidently assign the absolute stereochemistry. mit.edu

Once the absolute stereochemistry of the euparotin template was known, chemical transformations that did not affect the chiral centers were used to relate it to this compound, thereby assigning this compound's absolute configuration. researchgate.net Further detailed spectroscopic analysis was used to define the stereochemistry of other features, such as the 3,4-epoxide ring. wisconsin.edu

In modern studies of similar compounds, the relative stereochemistry is often determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). This 2D NMR technique identifies protons that are close to each other in space, allowing for the deduction of the relative orientation of atoms and substituents around the ring system. mdpi.com For guaianolides from the Asteraceae family, the stereochemistry at the C6 position of the lactone ring is a key characteristic feature. nih.gov

Biosynthetic Pathways of Eupachlorin

Precursor Incorporation Studies in Terpenoid Biosynthesis

The journey to synthesizing a sesquiterpene lactone like eupachlorin begins with the assembly of its fundamental carbon skeleton. Terpenoids are biosynthesized from five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Plants utilize two primary pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. royalsocietypublishing.orgmdpi.com

For sesquiterpenes (C15), the process involves the condensation of two molecules of IPP with one molecule of DMAPP. mdpi.com This crucial step is catalyzed by farnesyl diphosphate synthase (FDS), yielding the C15 precursor, farnesyl pyrophosphate (FPP). mdpi.comnih.govnih.gov FPP is the universal precursor for a vast array of sesquiterpenes, triterpenes, and sterols, marking a significant branch point in terpenoid metabolism. nih.govnih.gov The incorporation of FPP is the committed step in the biosynthesis of all sesquiterpene lactones.

| Precursor Molecule | Biosynthetic Pathway(s) | Resulting Intermediate | Class of Terpenoid |

| Acetyl-CoA | Mevalonate (MVA) Pathway | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Sesquiterpenes (from FPP) |

| Pyruvate & Glyceraldehyde-3-phosphate | Methylerythritol Phosphate (MEP) Pathway | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Monoterpenes, Diterpenes |

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Terpenoid Backbone Synthesis | Farnesyl Pyrophosphate (FPP) | Sesquiterpenes (C15) |

Enzymatic Transformations in Sesquiterpenoid Lactone Formation

Following the synthesis of the linear FPP precursor, the next stage involves a remarkable series of cyclizations and oxidative modifications to construct the characteristic sesquiterpene lactone scaffold.

The first key transformation is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STPSs) or terpene cyclases (TPSs). mdpi.comwur.nl These enzymes are responsible for generating the immense structural diversity of sesquiterpene skeletons. wur.nl For most sesquiterpene lactones found in the Asteraceae family, the cyclization of FPP by germacrene A synthase (GAS) produces germacrene A, a common intermediate. royalsocietypublishing.orgplos.org

Subsequent to cyclization, the terpene hydrocarbon undergoes a series of oxidative reactions, primarily mediated by cytochrome P450 monooxygenases (CYP450s). mdpi.commdpi.com These enzymes introduce hydroxyl groups and other functionalities, which are crucial for the formation of the lactone ring. The biosynthesis of the lactone ring itself, a process termed lactonization, typically involves the oxidation of a methyl group on the sesquiterpene scaffold to a carboxylic acid, followed by an intramolecular esterification (ring closure) with a nearby hydroxyl group. nih.gov

For example, in the formation of costunolide (B1669451), a common sesquiterpene lactone, germacrene A is first hydroxylated to germacra-1(10),4,11(13)-trien-12-ol (B1261682) by germacrene A hydroxylase, a CYP450 enzyme. This alcohol is then further oxidized to germacrene A acid (GAA). nih.gov The formation of the lactone ring then depends on the specific regio- and stereoselective hydroxylation of GAA. plos.orgnih.gov Hydroxylation at the C6-α position by a costunolide synthase (a CYP71BL enzyme) leads to 6α-hydroxy-GAA, which spontaneously cyclizes to form costunolide, a 6,7-trans lactone. plos.orgnih.gov Alternatively, hydroxylation at the C8-β position can lead to other lactone types. nih.gov The specific CYP450s present in a plant species thus dictate the type of sesquiterpene lactone produced. nih.gov

| Enzymatic Step | Enzyme Class | Substrate | Product | Key Function |

| Cyclization | Sesquiterpene Synthase (e.g., GAS) | Farnesyl Pyrophosphate (FPP) | Cyclic Sesquiterpene (e.g., Germacrene A) | Creates carbocyclic skeleton |

| Oxidation/Hydroxylation | Cytochrome P450 (CYP450) | Sesquiterpene Hydrocarbon | Hydroxylated Intermediate | Prepares for lactonization |

| Lactonization | Cytochrome P450 (e.g., Costunolide Synthase) | Germacrene A Acid (GAA) | Sesquiterpene Lactone (e.g., Costunolide) | Forms the lactone ring |

Mechanisms of Halogenation in Natural Product Biosynthesis

A defining feature of this compound is the presence of a chlorine atom, a modification catalyzed by specialized halogenase enzymes. iupac.orgresearchgate.net Enzymatic halogenation is a key strategy nature employs to enhance the biological activity of secondary metabolites. acs.orgresearchgate.net Halogenases introduce halogen atoms with remarkable regioselectivity, a feat that is often challenging to achieve through traditional synthetic chemistry. acs.orgresearchgate.net

There are several classes of halogenating enzymes, each employing a distinct mechanism. tandfonline.comnih.gov

Haloperoxidases : These enzymes use hydrogen peroxide to oxidize halide ions (like Cl⁻) to form a reactive hypohalous acid equivalent (e.g., "HOCl"), which then electrophilically attacks the substrate. tandfonline.comresearchgate.net

Flavin-dependent Halogenases : Widely studied for their biocatalytic potential, these enzymes utilize a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a highly reactive hypohalous acid intermediate that halogenates the substrate, often an electron-rich aromatic ring. researchgate.net

Fe(II)/α-ketoglutarate-dependent Halogenases : This class of enzymes can halogenate unactivated aliphatic C-H bonds through a radical-based mechanism. nih.govnih.gov They generate a highly reactive iron(IV)-oxo species that abstracts a hydrogen atom from the substrate, followed by halogen rebound from a halide ligand coordinated to the iron center. nih.gov

S-adenosyl-L-methionine (SAM)-dependent Halogenases : These enzymes are involved in nucleophilic halogenation reactions. tandfonline.com

The introduction of chlorine into the this compound precursor is likely accomplished by one of these halogenase types, which acts on a specific intermediate in the sesquiterpenoid pathway. In some biosynthetic pathways, halogenation can be a "cryptic" step, where the halogen is introduced to activate a molecule for a subsequent reaction (like cyclization) and is then lost in the final product. nih.gov However, in this compound, the chlorine atom is retained as a stable feature of the final structure. jst.go.jp

Isotopic Labeling Approaches in Biosynthetic Pathway Elucidation

Elucidating the complex sequence of reactions in a biosynthetic pathway heavily relies on isotopic labeling studies. This powerful technique involves feeding an organism or cell culture with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N). sigmaaldrich.comnih.gov By tracing the journey of the isotopic label into the final natural product, researchers can map the metabolic route, identify intermediates, and understand the mechanisms of enzymatic reactions. nih.govbiorxiv.org

In the context of terpenoid biosynthesis, early and seminal studies used isotopically labeled acetate (B1210297) and mevalonic acid to establish the fundamental steps of the MVA pathway. rsc.org Modern approaches combine stable isotope labeling with highly sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). sigmaaldrich.comnih.gov

For instance, to study a pathway like that of this compound, one could:

Administer Labeled Precursors : Feed the producing organism, Eupatorium rotundifolium, with precursors such as [¹³C]-glucose, [1-¹³C]-acetate, or [methyl-¹³C]-methionine. nih.gov

Isolate the Target Compound : After a period of growth, this compound is extracted and purified.

Analyze for Isotope Incorporation :

NMR Spectroscopy : ¹³C-NMR can reveal the exact positions of the ¹³C labels in the this compound molecule, providing detailed insights into bond formations and rearrangements. sigmaaldrich.com

Mass Spectrometry : High-resolution MS can determine the degree of isotope incorporation and help identify labeled intermediates throughout the pathway. nih.gov

This approach allows scientists to confirm the precursor-product relationships and decipher the sequence of enzymatic transformations, including cyclization, oxidation, and halogenation, that lead to the final complex structure of this compound. nih.govnih.gov

| Isotopic Tracer | Typical Application in Biosynthesis | Analytical Method | Information Gained |

| [¹³C]-Glucose / [¹³C]-Glycerol | Tracing the origin of the carbon backbone | ¹³C-NMR, LC-MS | Identifies primary carbon sources (MVA vs. MEP pathway) |

| [¹³C]-Acetate | Elucidating the MVA pathway | ¹³C-NMR | Maps the assembly of isoprene units |

| [¹³C, ¹⁵N]-Amino Acids | Identifying precursors for specific moieties | LC-MS | Traces incorporation of amino-acid derived portions |

| [methyl-¹³C]-Methionine | Identifying methylation steps (via SAM) | LC-MS | Pinpoints S-adenosyl methionine-dependent reactions |

Chemical Synthesis Approaches for Eupachlorin and Its Analogues

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For a complex molecule like eupachlorin, this analysis is critical for identifying key strategic bonds and potential synthetic pathways.

The retrosynthetic analysis of this compound and its analogues, such as the structurally similar guaianolides, typically involves several key disconnections. scitepress.net A common strategy begins by disconnecting the angelic acid ester moiety, simplifying the target to its core sesquiterpenoid alcohol. scitepress.net Further analysis focuses on the disassembly of the fused ring system. For guaianolide-type structures, which are similar to this compound, a primary cleavage point is often at the seven-membered ring, which can be disconnected to separate the α,β-cyclopentenone structure from the trans-configured lactone. scitepress.net This approach suggests that a key step in the forward synthesis would be the formation of this central seven-membered ring. scitepress.net

An alternative retrosynthetic view considers the this compound scaffold as derivable from a eudesmane-type framework. One proposed analysis of a related sesquiterpenoid suggests that the entire 5-7-5 ring system could be constructed from a precursor formed via a Pauson-Khand reaction to build the cyclopentenone portion, followed by connection to the lactone portion using a Barbier reagent. scitepress.net Another strategy involves a Henbest-type stereochemical guidance for a crucial epoxidation step. brunel.ac.uk These analyses highlight the importance of strategically chosen reactions to control both the connectivity (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry).

Total Synthesis Methodologies

Total synthesis is the complete chemical synthesis of a complex molecule from simple precursors. ebsco.com While a completed total synthesis of this compound itself is not prominently detailed in the provided search results, proposed synthetic routes for closely related complex sesquiterpenoids illustrate the methodologies that would be employed. scitepress.net These strategies showcase the logical progression from simple starting materials to the complex target, guided by the retrosynthetic analysis.

One proposed total synthesis for a related guaianolide lactone begins with the construction of two major fragments: an α,β-cyclopentenone derivative and a trans-lactone. scitepress.net These fragments are then coupled and cyclized to form the core 5-7-5 ring system. scitepress.net A second, distinct strategy starts with a chiral pool material, D-glucono-δ-lactone, to construct a modified trans-configured lactone. scitepress.net A subsequent Pauson-Khand reaction is envisioned to append the cyclopentenone ring onto this lactone intermediate, followed by final modifications to complete the synthesis. scitepress.net These multi-step approaches are characteristic of modern total synthesis, where efficiency is often measured by the number of steps required to reach the final product. ebsco.com

The success of a total synthesis hinges on key reactions that form the molecular skeleton and control its stereochemistry. A reaction is stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com In the context of this compound-like molecules, several key stereoselective transformations are envisioned.

Pauson-Khand Reaction: This reaction, which involves the combination of an alkyne, an alkene, and carbon monoxide mediated by a cobalt catalyst, is a powerful tool for constructing cyclopentenone rings. scitepress.net It is proposed as a key step for creating the α,β-cyclopentenone portion of the guaianolide scaffold. scitepress.net

Barbier Reaction: This reaction allows for the nucleophilic addition of an organometallic reagent to a carbonyl group, similar to a Grignard reaction but often more tolerant of other functional groups. scitepress.net It has been proposed for coupling the cyclopentenone and lactone fragments, a critical carbon-carbon bond-forming step. scitepress.net

Stereoselective Epoxidation: The introduction of the epoxide ring found in this compound requires a stereoselective oxidation. A proposed strategy suggests a Henbest-type epoxidation, where existing functional groups on the molecule direct the incoming reagent to one face of the double bond, thus controlling the stereochemistry of the resulting epoxide. brunel.ac.uk

Selective Lactonization: The synthesis must differentiate between two carboxylic acid functions to form the lactone ring correctly. brunel.ac.uk This requires a selective lactonization method, such as the Shiina macrolactonization, to form the desired ring structure. nih.gov

These reactions are essential for building the molecule's complex 3D structure, as the biological activity of natural products is often dependent on a specific stereoisomeric form. ethz.ch

The synthesis of this compound presents significant challenges due to its densely functionalized and stereochemically rich structure. Key difficulties include:

Construction of the Fused Ring System: Creating the central seven-membered ring fused to two five-membered rings is a primary hurdle. scitepress.net Such medium-sized rings are entropically disfavored and can be difficult to form efficiently.

Stereochemical Control: The molecule contains multiple chiral centers. Establishing the correct relative and absolute stereochemistry at each of these centers is a formidable challenge that requires the use of highly stereoselective reactions or chiral starting materials. scitepress.netethz.ch

Synthesis of the trans-configured Lactone: The formation of the lactone ring with the correct trans stereochemistry is a specific and difficult synthetic problem identified in proposed routes. scitepress.net

Functional Group Compatibility: The synthetic route must be designed to tolerate the various reactive functional groups present in the molecule, including the α,β-unsaturated lactone, the epoxide, and multiple hydroxyl groups, which may require a complex strategy of protecting and deprotecting these groups throughout the synthesis. brunel.ac.uk

Key Step Reactions and Stereoselective Transformations

Semi-Synthetic Modifications of this compound

Semi-synthesis involves using the naturally isolated compound as a starting material for chemical modifications. This approach is often used to improve the properties of a natural product or to create derivatives for biological testing. researchgate.net

A straightforward semi-synthetic modification of this compound is its conversion to this compound acetate (B1210297). This is achieved through acetylation, where this compound is treated with an acetylating agent to esterify one of its hydroxyl groups. This process can yield this compound acetate in good yields (75-85%). Such modifications can alter the compound's pharmacokinetic profile while potentially enhancing or maintaining its biological activity. researchgate.net

Synthesis of this compound Derivatives and Related Sesquiterpenoids

The synthesis of derivatives and related natural products provides valuable insights and methodologies that can be applied to a future total synthesis of this compound. Fungi, in particular, are a rich source of diverse sesquiterpenoids. nih.gov Synthetic efforts targeting related guaianolide lactones, such as those isolated from Chrysanthemum indicum, directly address the same chemical challenges posed by this compound. scitepress.net The development of synthetic routes to compounds like grosshemin, another guaianolide, explores reactions such as halogenation and acylation at the secondary hydroxyl group, which are directly relevant to manipulating the this compound scaffold. researchgate.net By successfully synthesizing these related sesquiterpenoids, chemists build a toolbox of reactions and strategies applicable to the entire class of molecules.

| Key Synthetic Reaction | Purpose in Synthesis | Reference |

| Pauson-Khand Reaction | Construction of the α,β-cyclopentenone ring | scitepress.net |

| Barbier Reaction | Coupling of major fragments to form C-C bonds | scitepress.net |

| Stereoselective Epoxidation | Introduction of the epoxide with correct stereochemistry | brunel.ac.uk |

| Selective Lactonization | Formation of the characteristic lactone ring | brunel.ac.uknih.gov |

| Acetylation | Semi-synthetic modification to create derivatives like this compound acetate |

Exploration of Novel Synthetic Reagents and Catalysis in this compound Chemistry

Modern organic synthesis is continuously driven by the development of new reagents and catalysts that enable more efficient and selective reactions. The synthesis of complex molecules like this compound benefits greatly from these innovations. Transition-metal catalysis is a cornerstone of this advancement. organic-chemistry.org

For instance, the proposed Pauson-Khand reaction relies on a cobalt catalyst. scitepress.net Furthermore, palladium-catalyzed reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they offer powerful methods for cyclizations and functional group installations that could streamline a synthesis of this compound. organic-chemistry.org The development of new chiral ligands for these metal catalysts allows for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer of a product, a highly desirable strategy for complex targets. youtube.com

The use of specific reagents to overcome challenges is also a key area of exploration. The choice of a Barbier reagent over a more traditional Grignard reagent, for example, can be critical for ensuring compatibility with other functional groups in the molecule. scitepress.net The ongoing discovery of new catalytic systems and synthetic methods will undoubtedly pave the way for a more efficient and elegant total synthesis of this compound in the future. organic-chemistry.org

Structure Activity Relationship Sar Studies of Eupachlorin

Influence of the α-Methylene-γ-Lactone Moiety on Biological Activity

The α-methylene-γ-lactone group is a hallmark of many biologically active sesquiterpene lactones and is considered a critical electrophilic center responsible for their activity. sci-hub.semdpi.com This functional group features an α,β-unsaturated carbonyl system that acts as a potent Michael acceptor. mdpi.com This reactivity allows the compound to form covalent bonds with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues within proteins. researchgate.netsci-hub.se

The alkylation of key proteins, such as enzymes or transcription factors, can lead to the disruption of essential cellular pathways. researchgate.net For instance, the interaction between sesquiterpene lactones and protein thiol groups can inhibit enzyme activity. researchgate.net Studies on various sesquiterpene lactones have consistently demonstrated that the presence of the α-methylene-γ-lactone moiety is essential for significant cytotoxic and antitumor effects. researchgate.netnih.gov Research on a series of eudesmane (B1671778) derivatives revealed that this specific moiety was necessary to promote the shedding of the TNF-R1 ectodomain, a key event in modulating inflammatory responses. nih.gov When this group is modified, for instance by reducing the exocyclic double bond, a significant decrease or complete loss of biological activity is often observed, underscoring its indispensable role. sci-hub.se

The general mechanism involves the addition of a biological nucleophile to the exocyclic double bond conjugated with the carbonyl group of the lactone ring. The presence of other alkylating sites on the molecule, such as epoxides, can further enhance the potency of the compound. sci-hub.se

Role of the Chlorine Atom in Eupachlorin Bioactivity

This compound, along with its related derivatives like this compound acetate (B1210297) and eupachloroxin, were the first reported chlorine-containing sesquiterpenes. sci-hub.se The presence of a halogen atom, particularly chlorine, in a natural product is relatively uncommon, especially in those derived from higher plants, making its role in bioactivity a subject of significant interest. researchgate.netdntb.gov.ua

Impact of Hydroxyl and Ester Groups on Molecular Interactions

Beyond the primary reactive moieties, the hydroxyl (-OH) and ester groups on the this compound skeleton play a crucial role in modulating its biological activity by influencing its physicochemical properties and molecular interactions. mdpi.com These functional groups can affect the molecule's polarity, solubility, and ability to form hydrogen bonds with its biological targets. ashp.orgpressbooks.pub

Hydroxyl groups are particularly important for establishing specific interactions within protein binding pockets. sci-hub.se They can act as both hydrogen bond donors and acceptors, helping to anchor the molecule in a favorable orientation for a biological effect. nih.gov The position and stereochemistry of these hydroxyl groups are critical; for example, studies on other sesquiterpene lactones have shown that the orientation of a hydroxyl group relative to the lactone ring can be determinant for enzyme interaction. sci-hub.se The presence of hydroxyl groups can significantly increase the water solubility of a compound, which can affect its bioavailability and distribution. ashp.org

Ester groups, such as the acetate group in this compound acetate, also significantly impact bioactivity. researchgate.net The ester itself can be subject to hydrolysis by cellular esterases, potentially releasing a more active or less active metabolite. The size and nature of the ester group (e.g., angeloyloxy group) can influence lipophilicity, which affects the molecule's ability to cross cell membranes. researchgate.net Altering these ester side chains is a common strategy in medicinal chemistry to fine-tune the potency and pharmacokinetic properties of a lead compound. researchgate.net

Correlation between Structural Features and in vitro Biological Profiles

The in vitro biological profile of this compound is a direct consequence of the interplay between its various structural features. The correlation between its chemical structure and its observed cytotoxic activity against cancer cell lines provides a clear example of structure-activity relationships. researchgate.net

The hydroxyl and ester groups fine-tune the molecule's interaction with its target. Their ability to form hydrogen bonds and their influence on the molecule's lipophilicity and solubility determine how effectively the compound reaches and binds to its target site. sci-hub.seashp.org Studies comparing this compound to its derivatives, such as this compound acetate, and to other sesquiterpene lactones with different substitution patterns reveal these dependencies. For instance, compounds with multiple alkylating sites, such as an additional α,β-unsaturated carbonyl system, tend to be more active than those with only the α-methylene-γ-lactone group. sci-hub.se The combination of these features makes this compound a potent cytotoxic agent, and understanding this intricate SAR is essential for the future development of its analogues as potential anticancer drugs.

Table of Cytotoxic Activity for this compound and Related Compounds

The following table summarizes the in vitro activity of this compound and its acetate derivative against a human carcinoma of the nasopharynx (KB) cell line.

| Compound | Cell Line | Activity (ED₅₀ µg/mL) | Reference |

|---|---|---|---|

| This compound Acetate | KB | 0.2 | sci-hub.se |

| This compound | KB | 2.5 | sci-hub.se |

Molecular Mechanisms of Eupachlorin S Biological Activity in Model Systems

Investigations of Cellular Target Engagement in vitro

Cellular target engagement studies are crucial for identifying the direct binding partners of a compound within a cell, thereby providing insight into its mechanism of action. researchgate.net For Eupachlorin, its cytotoxic effects observed in early in vitro studies against cancer cell lines like Walker 256 carcinosarcoma suggest engagement with cellular targets essential for cell survival and proliferation. The potency of this engagement can, however, vary depending on the specific cell line and assay conditions. Techniques such as the Cellular Thermal Shift Assay (CETSA) and proteome-wide solvent shift assays are powerful methods to confirm the direct binding of a ligand to its intended protein target and to identify novel cellular targets. frontiersin.orgelifesciences.org These approaches can help elucidate the specific proteins that this compound interacts with, which is a critical step in understanding its biological effects. researchgate.netwhiterose.ac.uk

Molecular Interactions with Biological Nucleophiles (e.g., Thiols)

This compound's chemical structure, particularly the presence of an α,β-unsaturated lactone moiety, makes it an electrophilic molecule. Electrophiles are known to react with biological nucleophiles, which are electron-rich species abundant in cells. beyondbenign.orgnih.gov The thiol group (-SH) of cysteine residues in proteins is a particularly soft and reactive nucleophile that preferentially reacts with soft electrophiles like the α,β-unsaturated lactone in this compound. nih.govresearchgate.netnih.gov This interaction typically occurs via a Michael-type addition reaction. researchgate.net Such covalent modifications of proteins can lead to the inhibition of enzyme activity or disruption of protein function, which is a key aspect of the cytotoxic and antineoplastic activities of chloroguaianolides like this compound. researchgate.netpageplace.de The reaction of this compound and its derivatives with thiol groups has been noted in chemical studies. sci-hub.se

Modulation of Cellular Pathways (excluding clinical outcomes)

The interaction of compounds with cellular targets can lead to the modulation of various signaling pathways that govern cell processes. Natural products are known to target multiple cellular signaling pathways, which can be advantageous in complex diseases like cancer. nih.gov The modulation of pathways is a key mechanism through which bioactive compounds exert their effects. walshmedicalmedia.comroutledge.comfrontiersin.org For instance, the Wnt/β-catenin signaling pathway is implicated in fibrosis, and its inhibition can reduce the expression of fibrotic genes. plos.org Other significant pathways involved in cell fate include the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, and the MAPK pathways (ERK, JNK, p38), which are involved in stress responses and apoptosis. nih.govfrontiersin.orgmdpi.com While specific pathway modulation by this compound is a subject for detailed investigation, its structural class suggests potential interference with pathways regulated by proteins susceptible to electrophilic attack.

Enzymatic Inhibition Studies in vitro (e.g., PFK inhibition)

The covalent modification of enzymes by electrophilic compounds can lead to their inhibition. mdpi.comnih.gov Phosphofructokinase (PFK), a key regulatory enzyme in glycolysis, has been identified as a target for inhibition by compounds containing α-methylene lactone moieties, a feature present in some sesquiterpene lactones. dntb.gov.uawikipedia.org PFK is allosterically regulated and crucial for the energetic balance of the cell. wikipedia.orgnih.govebi.ac.uklibretexts.org Inhibition of PFK can disrupt the glycolytic pathway, leading to cellular energy depletion and contributing to the cytotoxic effects of the inhibitor. While direct enzymatic inhibition studies on this compound are not extensively detailed in the provided context, its structural features suggest that it could potentially inhibit enzymes with reactive nucleophilic residues in their active or allosteric sites. pageplace.dedntb.gov.ua

Apoptosis Induction Mechanisms in Cell Line Models

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is a common mechanism of action for anticancer agents. frontiersin.orgaging-us.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases. wikipedia.orgscielo.org The intrinsic pathway involves the release of cytochrome c from the mitochondria, which binds to Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3. wikipedia.orgmdpi.com

Natural compounds can induce apoptosis by modulating the expression of key regulatory proteins. mdpi.com For example, some compounds can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis. nih.govnih.gov Studies on various natural products have shown their ability to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest, activation of caspases, and modulation of apoptotic signaling pathways. nih.govmdpi.comnih.gov While the specific apoptotic mechanisms induced by this compound require further detailed investigation, its classification as a cytotoxic agent suggests that apoptosis induction is a likely contributor to its biological activity. biorxiv.org

Advanced Analytical Methodologies in Eupachlorin Research

Quantitative Analysis Techniques for Eupachlorin in Biological Matrices and Extracts

The accurate quantification of this compound in biological matrices and plant extracts is fundamental for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a predominant method for this purpose due to its high specificity, sensitivity, and throughput. chromatographyonline.comnih.gov

Challenges in quantitative analysis often arise from matrix effects, where components of the biological sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. chromatographyonline.com To mitigate these effects, several strategies are employed during method development:

Sample Preparation: Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to clean up the sample and remove interfering substances before analysis. japsonline.com

Internal Standards: The use of a co-eluting internal standard can compensate for matrix effects and variations in sample processing. chromatographyonline.com

Calibration Methods: The standard addition method is often used to correct for matrix effects by creating a calibration curve within the sample matrix itself. chromatographyonline.comnih.gov For endogenous compounds where a blank matrix is unavailable, surrogate matrix or surrogate analyte approaches are also employed. nih.gov

Table 1: Comparison of Quantitative Methods for this compound Analysis

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | High sensitivity and specificity. nih.govresearchgate.net | Susceptible to matrix effects. chromatographyonline.com |

| Standard Addition | Calibration standards are added directly to aliquots of the sample. | Effectively corrects for proportional matrix effects. chromatographyonline.com | Requires more sample and is more labor-intensive. |

| Surrogate Matrix | A matrix similar to the sample but without the analyte is used for the calibration curve. | Useful when an analyte-free matrix is not available. nih.gov | Requires careful validation to ensure the surrogate accurately mimics the sample matrix. nih.gov |

Advanced Spectroscopic Methods for Mechanistic Studies (e.g., Dynamic NMR)

Spectroscopic techniques are indispensable for elucidating the structure and studying the dynamic processes of molecules like this compound. cardiff.ac.uklsu.edupolymersolutions.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of atoms within a molecule. polymersolutions.comnumberanalytics.com

Dynamic NMR (DNMR) is a specialized NMR technique used to study chemical processes that occur at a rate that affects the NMR timescale. libretexts.org This can include conformational changes, rotations around bonds, and chemical exchanges. libretexts.org For a molecule like this compound, DNMR could potentially be used to study the flexibility of its ring systems and the rotational barriers of its substituent groups. The rate of these processes can be influenced by temperature, allowing for the determination of kinetic parameters. libretexts.org

Other advanced spectroscopic methods that can provide mechanistic insights include:

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can directly probe the species present in a solution during a reaction, helping to identify intermediates and understand reaction pathways. nih.gov

Infrared (IR) and Raman Spectroscopy: These methods are sensitive to the vibrational modes of a molecule and can be used to monitor changes in functional groups during a reaction. numberanalytics.comamr-insights.eu

Chromatographic Coupling Techniques (e.g., LC-MS/MS) for Metabolite Profiling

Understanding the metabolic fate of this compound is crucial for evaluating its biological activity and potential toxicity. Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for metabolite profiling. nih.govnih.gov It combines the separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. nih.govnih.gov

The general workflow for metabolite profiling using LC-MS/MS involves:

Sample Collection and Preparation: Biological samples (e.g., plasma, urine, feces) are collected after administration of the compound. japsonline.comnih.gov Extraction methods are used to isolate the metabolites from the biological matrix. nih.gov

Chromatographic Separation: The extract is injected into an LC system, where the parent drug and its metabolites are separated based on their physicochemical properties. nih.gov

Mass Spectrometric Detection and Identification: As the separated compounds elute from the LC column, they are ionized and detected by the mass spectrometer. MS/MS is used to fragment the ions, and the resulting fragmentation patterns are used to identify the metabolites, often with the aid of spectral libraries and databases. nih.govnih.govthermofisher.com

Table 2: Key LC-MS/MS Techniques in Metabolite Profiling

| Technique | Description | Application in this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. nih.gov | Crucial for identifying novel this compound metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to fragment ions and obtain structural information. nih.gov | Used to elucidate the structures of this compound metabolites. |

| Untargeted Metabolomics | Aims to comprehensively profile all detectable metabolites in a sample to identify unexpected metabolic changes. ufz.de | Can reveal unforeseen metabolic pathways of this compound. |

| Targeted Metabolomics | Focuses on the quantification of a specific, predefined set of metabolites. ufz.de | Used to quantify known this compound metabolites and assess their pharmacokinetic profiles. |

Computational Chemistry Approaches in Predicting this compound Properties and Interactions

Computational chemistry provides theoretical insights into the properties and behavior of molecules like this compound, complementing experimental data. pnnl.govucr.eduevonik.commdpi.com These methods can be used to predict a wide range of properties and to model interactions with biological targets.

Key areas where computational chemistry is applied in this compound research include:

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. numberanalytics.comicho2023.chkallipos.gr This can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as proteins or DNA, over time. icho2023.ch This can help in understanding its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and related sesquiterpene lactones, QSAR models can be developed to predict cytotoxic activity and guide the design of new, more potent analogues. researchgate.net

Table 3: Computational Chemistry Methods in this compound Research

| Method | Principle | Application |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. numberanalytics.comkallipos.gr | Prediction of geometric and electronic structures, spectroscopic signatures, and reactivity. wsu.edu |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time based on classical mechanics. icho2023.ch | Studying conformational changes and interactions with biological macromolecules. |

| QSAR | Correlates structural or physicochemical properties of compounds with their biological activities. researchgate.net | Predicting the cytotoxic activity of this compound derivatives and identifying key structural features for activity. researchgate.net |

Future Research Directions and Academic Perspectives on Eupachlorin

Unexplored Biosynthetic Enzymes and Genes

While a plausible biosynthetic pathway for chlorine-containing sesquiterpene lactones like eupachlorin has been proposed, the specific enzymes and genes responsible for its formation remain largely uncharacterized. researchgate.net The biosynthesis of many complex fungal meroterpenoids involves unique enzymatic transformations, and it is likely that the pathway to this compound is no exception. nih.gov Future research should focus on identifying and characterizing the biosynthetic gene cluster responsible for this compound production in Eupatorium rotundifolium and other producing organisms. researchgate.netdtu.dk This could involve genome mining and heterologous expression studies to functionally annotate the enzymes involved in key steps such as terpene cyclization, stereoselective chlorination, and lactone ring formation. nih.gov Unraveling the complete biosynthetic pathway will not only provide fundamental insights into natural product biosynthesis but may also enable the bio-engineering of novel this compound analogues.

Novel Synthetic Strategies for Scalable Production and Analogue Libraries

The total synthesis of this compound and its analogues presents significant chemical challenges, particularly concerning the stereoselective installation of the chlorine atom and the formation of the cis-fused lactone ring. core.ac.uk While some synthetic strategies have been explored, the development of more efficient and scalable total synthesis routes is crucial for advancing this compound research. core.ac.uk Future synthetic efforts should focus on developing novel methodologies to overcome these hurdles. This includes the exploration of new reagents and catalysts for stereocontrolled chlorination and the development of innovative cyclization strategies.

Furthermore, the concept of "diverted total synthesis," which focuses on creating analogues by modifying intermediates in a synthetic pathway, could be a powerful approach. wikipedia.org This strategy would facilitate the generation of this compound-based analogue libraries, which are essential for systematic structure-activity relationship (SAR) studies. By creating a diverse set of analogues, researchers can probe the importance of different functional groups for biological activity and potentially identify compounds with improved therapeutic properties.

Development of Advanced in vitro and ex vivo Model Systems for Mechanistic Elucidation

To gain a deeper understanding of this compound's mechanism of action, it is imperative to move beyond simple cytotoxicity assays and utilize more sophisticated model systems. tandfonline.com Advanced in vitro and ex vivo models can provide a more biologically relevant context to study the compound's effects. nih.gov This includes the use of three-dimensional (3D) cell cultures, such as spheroids and organoids, which more closely mimic the in vivo tumor microenvironment. These models can be used to investigate this compound's effects on cell proliferation, invasion, and metastasis in a more realistic setting.

Additionally, co-culture systems that incorporate different cell types, such as cancer cells and immune cells, can be employed to study the immunomodulatory effects of this compound. Ex vivo models using patient-derived tumor tissues could also offer valuable insights into the compound's efficacy in a personalized medicine context. sci-hub.se Mechanistic studies using these advanced models will be crucial for elucidating the precise molecular pathways affected by this compound. nih.gov

Chemoproteomic Approaches for Comprehensive Target Identification

A critical step in understanding the mechanism of action of any bioactive compound is the identification of its direct molecular targets. nih.gov Chemoproteomics has emerged as a powerful set of techniques for unbiased, proteome-wide target identification. nih.gov These approaches can be broadly categorized into affinity-based methods and activity-based protein profiling (ABPP). researchgate.netelrig.de

For this compound, an affinity-based approach would involve synthesizing a this compound-based probe, for example, by attaching a linker to a non-essential position of the molecule. nih.gov This probe could then be used to pull down interacting proteins from cell lysates, which can be subsequently identified by mass spectrometry. researchgate.net Alternatively, probe-free methods, such as the Cellular Thermal Shift Assay (CETSA) or Stability of Proteins from Rates of Oxidation (SPROX), could be employed to identify proteins that are stabilized or destabilized upon this compound binding. nih.govpelagobio.com These comprehensive, unbiased approaches are essential for constructing a complete picture of this compound's target landscape and can reveal novel mechanisms of action. nih.goveu-openscreen.eunih.gov

Integration of this compound Research into Broader Natural Product Discovery Frameworks

This compound research should not exist in isolation but should be integrated into broader frameworks for natural product discovery and development. researchgate.netproductschool.comupsilonit.com Natural product libraries are a rich source of chemical diversity for drug discovery programs. plos.orgresearchgate.netnews-medical.nettargetmol.com The inclusion of this compound and its synthesized analogues into these libraries would increase the chemical space available for screening against a wide range of biological targets. news-medical.net

Furthermore, the unique structural features of this compound can serve as inspiration for the design of new synthetic compound libraries. By understanding the structure-activity relationships of this compound, medicinal chemists can design and synthesize novel scaffolds that mimic its key pharmacophoric elements. This approach, which combines natural product chemistry with modern drug design, has the potential to yield new therapeutic agents with improved properties. Integrating this compound research into these broader discovery efforts will maximize its potential impact on human health. mdpi.com

Addressing Synthetic and Analytical Challenges for this compound Research

Advancing our understanding of this compound is contingent on overcoming several key synthetic and analytical hurdles. The complexity of its molecular structure poses a significant challenge for efficient synthesis. mdpi.com The development of robust and scalable synthetic routes is a primary objective to ensure a sufficient supply of the parent compound and its analogues for extensive biological evaluation. thieme.de This will likely require the development of novel synthetic methodologies and strategies. organic-chemistry.orgnih.gov

From an analytical perspective, the accurate and sensitive detection and characterization of this compound and its metabolites in complex biological matrices is crucial. brjac.com.brfrontiersin.org The development of highly selective and sensitive analytical methods, such as advanced mass spectrometry techniques, is necessary to support pharmacokinetic and pharmacodynamic studies. nist.gov Furthermore, the lack of readily available certified reference standards for many natural products, including potentially novel this compound derivatives, presents a significant analytical challenge that needs to be addressed to ensure the quality and reproducibility of research findings. mdpi.combrjac.com.br

Q & A

Q. What experimental methodologies are critical for determining the structural configuration of Eupachlorin?

this compound’s structural elucidation relies on a combination of spectral and crystallographic techniques. Nuclear magnetic resonance (NMR) spectroscopy identifies functional groups such as α,β-unsaturated lactones and chlorine substitution patterns (e.g., C-14 methylene protons at δ 4.7 in this compound acetate) . X-ray crystallography confirms stereochemistry, as demonstrated in studies comparing this compound acetate with euparotin acetate . Mass spectrometry further validates molecular formulas (e.g., C₂₂H₂₇ClO₅ for this compound acetate) . Chromatographic interconversion (e.g., acid-washed alumina transforming this compound acetate to euparotin acetate) provides additional structural evidence .

Q. Which natural sources and extraction protocols yield this compound for laboratory studies?

this compound is isolated from Eupatorium species (e.g., E. rotundifolium), typically via solvent extraction (ethanol or methanol) followed by chromatographic purification (silica gel or alumina) . Secondary metabolites are often derivatized (e.g., acetate esters) to enhance stability during isolation . Researchers should validate plant material taxonomically and use authenticated herbarium specimens to ensure species accuracy.

Q. What pharmacological activities of this compound are supported by in vitro and in vivo studies?

this compound exhibits cytostatic activity against tumor cell lines, as shown in assays using Walker 256 carcinoma models in rats . Its α,β-unsaturated lactone moieties are hypothesized to interact with cellular thiols, inducing apoptosis . Comparative studies with analogs (e.g., euparotin acetate) suggest chlorine substitution enhances bioactivity, though mechanistic details require further validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. To address this:

Q. What synthetic challenges exist in replicating this compound’s stereochemistry, and how can they be mitigated?

this compound’s labile functional groups (e.g., exocyclic methylene) complicate synthetic efforts. Key challenges include:

- Preserving chlorine substitution during lactonization.

- Avoiding epoxide formation in acidic conditions .

- Methodological recommendations : Use mild Lewis acid catalysts for esterification and low-temperature NMR to monitor intermediate stability . Computational modeling (e.g., DFT) can predict reactive sites to guide synthesis .

Q. How can data reproducibility be ensured in studies investigating this compound’s tumor-inhibitory mechanisms?

- Document experimental parameters in detail (e.g., solvent purity, temperature gradients) .

- Share raw spectral data and crystal structure files via repositories like Zenodo or ChemRxiv .

- Use orthogonal assays (e.g., gene expression profiling and metabolomics) to cross-validate findings .

Q. What emerging research areas could leverage this compound’s unique chemical scaffold?

- Drug delivery : Conjugation with nanoparticles to enhance bioavailability.

- Structure-activity relationship (SAR) studies : Systematic modification of chlorine and ester groups to optimize selectivity .

- Ecological chemistry : Investigating its role in plant defense mechanisms against herbivores .

Methodological Resources

| Research Aspect | Recommended Tools/Protocols | Key References |

|---|---|---|

| Structural Analysis | X-ray crystallography, 2D NMR (COSY, HSQC) | |

| Bioactivity Screening | Walker 256 carcinoma model, MTT assay | |

| Data Reprodubility | FAIR (Findable, Accessible, Interoperable, Reusable) principles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.